molecular formula C6H13NNaO8P B13813795 sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

Cat. No.: B13813795
M. Wt: 281.13 g/mol
InChI Key: ITFLGSDHWWAGKW-NSEZLWDYSA-M
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Description

D-Glucosamine 6-phosphate sodium salt is a monosaccharide derivative that plays a crucial role in the hexosamine biosynthesis pathway. It is a naturally occurring compound produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucosamine 6-phosphate sodium salt can be synthesized through the enzymatic conversion of D-fructose-6-phosphate using L-glutamine as a nitrogen donor. This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS) and follows an ordered bi-bi process . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of D-Glucosamine 6-phosphate sodium salt often involves the fermentation of glucose using specific strains of microorganisms that express the necessary enzymes for the conversion process. The fermentation process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of glucosamine derivatives with altered functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions include various glucosamine derivatives that can be used in further biochemical studies or industrial applications .

Scientific Research Applications

D-Glucosamine 6-phosphate sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its role in the hexosamine biosynthesis pathway. It catalyzes the conversion of D-fructose-6-phosphate into D-glucosamine-6-phosphate using L-glutamine as a nitrogen donor. This process is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and other connective tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucosamine 6-phosphate sodium salt is unique due to its specific role in the hexosamine biosynthesis pathway and its ability to serve as a precursor for various glycosylated compounds. Its structural features, including the amino and phosphate groups, make it a versatile compound in biochemical research and industrial applications .

Properties

Molecular Formula

C6H13NNaO8P

Molecular Weight

281.13 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H14NO8P.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1

InChI Key

ITFLGSDHWWAGKW-NSEZLWDYSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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